molecular formula C6H7F3O2 B2417680 (1S,4R,5R)-1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane CAS No. 2219380-36-4

(1S,4R,5R)-1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane

Cat. No. B2417680
CAS RN: 2219380-36-4
M. Wt: 168.115
InChI Key: AIKYGICZVQNKGE-WDCZJNDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1S,4R,5R)-1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane” is a chemical compound with the molecular formula C6H7F3O2 . It’s not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H7F3O2 . Further characterization of similar compounds has been established by cocrystallization with receptor proteins .

Scientific Research Applications

Synthesis and Structural Analysis

  • Emeriones A-C, similar in structure to the compound , were isolated from Emericella nidulans. These compounds have been studied for their inhibitory effects on nitric oxide production, indicating potential biological activity (Li et al., 2019).

Methodologies in Chemistry

  • A study described a method for synthesizing substituted 1,3,6-triazabicyclo[3.1.0]hexanes, highlighting the relevance of such structures in chemical synthesis and their potential applications in various fields (Shevtsov et al., 2002).

Bioanalysis Techniques

  • LY379268, structurally related to the compound , has been used in neuroscience research. This study demonstrates the importance of such compounds in developing methods for bioanalysis, particularly in the context of antipsychotic drug research (Benitex et al., 2014).

Lipase-Catalyzed Synthesis

  • The lipase-catalyzed synthesis of tri-substituted cyclopropyl chiral synthons, including compounds structurally related to (1S,4R,5R)-1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane, demonstrates their significance in producing optically active enantiomers for potential pharmaceutical applications (Tsuji et al., 1999).

Molecular Conformation Studies

  • Research on the molecular conformation of analogs of bicyclo[3.1.0]hexane, including 3,6-dioxabicyclo[3.1.0]hexane, contributes to understanding the physical properties of these compounds, which is crucial in various scientific fields (Lord & Malloy, 1973).

properties

IUPAC Name

(1S,4R,5R)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-5-2-10-4(3(5)11-5)6(7,8)9/h3-4H,2H2,1H3/t3-,4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKYGICZVQNKGE-WDCZJNDASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12COC(C1O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CO[C@H]([C@H]1O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4R,5R)-1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane

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